(4-Methoxy-3-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid
Overview
Description
(4-Methoxy-3-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid is an organic compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a methoxy group and a sulfonyl group linked to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-3-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid typically involves multiple steps. One common approach starts with the preparation of the phenylboronic acid derivative, followed by the introduction of the methoxy group and the sulfonyl group linked to the piperidine ring. The reaction conditions often involve the use of catalysts and specific reagents to ensure the desired substitutions occur efficiently.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(4-Methoxy-3-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other derivatives.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The methoxy and sulfonyl groups can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the reactions proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions can introduce new functional groups to the phenyl ring.
Scientific Research Applications
(4-Methoxy-3-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its boronic acid group.
Industry: The compound can be used in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (4-Methoxy-3-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid involves its interaction with molecular targets such as enzymes and proteins. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. This interaction can affect various biological pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors.
Comparison with Similar Compounds
Similar Compounds
(4-Methoxy-3-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid: shares similarities with other boronic acid derivatives, such as phenylboronic acid and its substituted analogs.
Piperidine derivatives: Compounds like piperidine and its substituted forms also share structural similarities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct chemical properties and reactivity. This makes it a valuable compound for targeted applications in research and industry.
Properties
IUPAC Name |
[4-methoxy-3-(4-methylpiperidin-1-yl)sulfonylphenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO5S/c1-10-5-7-15(8-6-10)21(18,19)13-9-11(14(16)17)3-4-12(13)20-2/h3-4,9-10,16-17H,5-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUXISXJGKQFRTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(CC2)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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